molecular formula C21H17BrN4S B12045573 4-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477333-28-1

4-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12045573
CAS No.: 477333-28-1
M. Wt: 437.4 g/mol
InChI Key: NIJGGFREFSSROZ-UHFFFAOYSA-N
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Description

The compound 4-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as the target compound) is a 1,2,4-triazole derivative with a pyridine substituent. Its molecular formula is C₂₁H₁₇BrN₄S, with an average mass of 437.359 Da and a monoisotopic mass of 436.03573 Da . Key structural features include:

  • A 4-bromophenyl group at the 4-position of the triazole ring.
  • A 2-methylbenzylthio substituent at the 5-position.
  • A pyridin-4-yl group at the 3-position.

The compound’s ChemSpider ID is 1159936, and it is registered under MDL number MFCD03224647 .

Properties

CAS No.

477333-28-1

Molecular Formula

C21H17BrN4S

Molecular Weight

437.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17BrN4S/c1-15-4-2-3-5-17(15)14-27-21-25-24-20(16-10-12-23-13-11-16)26(21)19-8-6-18(22)7-9-19/h2-13H,14H2,1H3

InChI Key

NIJGGFREFSSROZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Attachment of the methylbenzylthio group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The benzylthio (-S-CH₂-C₆H₄-2-CH₃) group undergoes nucleophilic displacement under basic conditions:

  • Thiol Exchange : Reacts with alkyl halides (e.g., methyl iodide) to form new thioethers (confirmed via TLC and NMR) .

  • Displacement by Amines : Primary amines (e.g., ethylamine) replace the 2-methylbenzyl group at elevated temperatures (80°C) .

Table 2: Thioether Reactivity

Reaction TypeReagents/ConditionsProductYield (%)
Thiol exchangeCH₃I, K₂CO₃, DMF, 60°C, 12 h5-(Methylthio)-triazole-pyridine78
Amine displacementEthylamine, DMSO, 80°C, 24 h5-(Ethylamino)-triazole-pyridine65

Oxidation Reactions

The thioether group oxidizes to sulfone/sulfoxide derivatives under controlled conditions:

  • H₂O₂/Acetic Acid : Forms sulfone (>90% conversion at 50°C, 6 h).

  • mCPBA (meta-chloroperbenzoic acid) : Selective sulfoxide formation at 0°C (stoichiometry-dependent) .

Table 3: Oxidation Outcomes

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 50°C, 6 h5-(2-Methylbenzylsulfonyl)-triazole>95%
mCPBA (1.1 eq)CH₂Cl₂, 0°C, 2 h5-(2-Methylbenzylsulfinyl)-triazole85%

Cross-Coupling via Bromophenyl Group

The 4-bromophenyl substituent participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

  • Buchwald-Hartwig Amination : With secondary amines for C–N bond formation .

Table 4: Cross-Coupling Efficiency

Coupling PartnerCatalyst SystemProductYield (%)
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME4-Phenyl-triazole-pyridine72
MorpholinePd₂(dba)₃, Xantphos4-(Morpholin-4-yl)-triazole-pyridine68

Reduction of Functional Groups

  • Nitro Group Reduction : If present in analogs (e.g., 4-nitrobenzyl derivatives), hydrogenation with Pd/C yields amino derivatives .

  • Ketone to Alcohol : NaBH₄ reduces carbonyl groups in related structures (e.g., EVT-15221587) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial and antifungal activities. For example, triazole derivatives have shown effectiveness against various strains of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
  • Anticancer Properties : The triazole ring has been associated with anticancer activity. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
  • Antiviral Activity : Research has highlighted the potential of triazole compounds as antiviral agents. They have been shown to inhibit viral replication in vitro, suggesting their utility in treating viral infections. This application is particularly relevant in the context of emerging viral diseases where conventional treatments may be lacking .

Agrochemical Applications

The compound's structure also makes it suitable for use in agrochemicals. Triazole derivatives are known to exhibit fungicidal properties, which can be beneficial in crop protection against fungal pathogens. Their application in agriculture could help improve crop yields and reduce losses due to fungal diseases .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of related triazole compounds demonstrated successful characterization through various spectroscopic techniques such as NMR and X-ray diffraction. The synthesized compounds exhibited promising biological activities, reinforcing the potential applications of triazole derivatives in medicinal chemistry .

In another study, a series of 1,2,4-triazole derivatives were screened for their biological activities against a panel of pathogens. The results indicated that certain derivatives displayed potent antifungal and antibacterial activities, supporting further investigation into their mechanisms of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

The target compound belongs to a broader class of 1,2,4-triazolyl pyridines, which are modified through substitutions at the triazole ring’s 4- and 5-positions. Below is a detailed comparison with key structural analogs:

Substituent Variations at the 4-Position of the Triazole Ring

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Differences vs. Target Compound Source
Target Compound 4-Bromophenyl C₂₁H₁₇BrN₄S 437.359 Not reported Reference compound
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) Phenyl C₂₁H₁₈N₄S 366.46 173–174 Phenyl replaces 4-bromophenyl; lower molecular weight
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Phenyl C₂₀H₁₅BrN₄S 423.33 199–202 4-Bromobenzylthio replaces 2-methylbenzylthio
4-(4-(4-Methoxyphenyl)-5-((thiophen-2-yl)thio)-4H-1,2,4-triazol-3-yl)pyridine 4-Methoxyphenyl C₁₈H₁₅N₅OS₂ 389.47 196–198 Methoxyphenyl and thiophen-2-ylthio substitutions

Key Observations :

  • Replacement of the 4-bromophenyl group with phenyl (as in 5r) reduces molecular weight by ~71 Da and increases melting point, likely due to reduced steric bulk .
  • The 4-methoxyphenyl analog (from ) introduces a polar methoxy group, enhancing solubility but reducing hydrophobic interactions critical for membrane permeability.

Substituent Variations at the 5-Position (Thioether Group)

Compound Name 5-Position Substituent Molecular Formula Molecular Weight (Da) Key Differences vs. Target Compound Source
Target Compound 2-Methylbenzylthio C₂₁H₁₇BrN₄S 437.359 Reference compound
4-(5-((4-tert-Butylbenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine 4-tert-Butylbenzylthio C₂₅H₂₄BrN₄S 517.45 Bulkier tert-butyl group increases lipophilicity
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) 3-Fluorobenzylthio C₂₀H₁₅FN₄S 378.42 Fluorine enhances electronegativity and stability
4-(5-((1-Naphthylmethyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)pyridine 1-Naphthylmethylthio C₂₅H₂₀N₄S 408.52 Extended aromatic system improves π-π stacking

Key Observations :

  • The 4-tert-butylbenzylthio analog () exhibits higher molecular weight and lipophilicity (predicted LogP ~5.5 vs. target’s ~5.1), which may enhance blood-brain barrier penetration.
  • Fluorine substitution (as in 5q ) improves metabolic stability due to reduced susceptibility to oxidative degradation.

Structural and Physicochemical Comparisons

Crystal Structure Insights:
  • The target compound’s analog 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) crystallizes in a monoclinic system with space group P2₁/c, featuring a planar triazole ring and a dihedral angle of 85.3° between the pyridine and phenyl rings .

Biological Activity

The compound 4-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological activity, and structure-activity relationship (SAR) of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate thio compounds and pyridine derivatives. The synthesis pathway can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves the formation of the triazole ring through cyclization reactions.
  • Substitution Reactions : Subsequent substitution reactions introduce the bromophenyl and methylbenzyl groups.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
IIfPseudomonas aeruginosa12 µg/mL
IIhCandida albicans8 µg/mL

These findings suggest a promising potential for developing new antimicrobial agents from this class of compounds.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. Studies have indicated that modifications in the structure can enhance antifungal efficacy. For example, certain derivatives demonstrated potent activity against Candida species with MIC values ranging from 8 to 16 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. For instance, compounds structurally related to this compound were tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). Notably:

CompoundCancer Cell LineIC50 Value (µM)
Compound AHCT-1166.2
Compound BT47D27.3

These results indicate that specific structural modifications can lead to enhanced anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies show that the presence of certain functional groups significantly influences biological activity. For instance:

  • Bromine Substituents : The presence of bromine in the phenyl ring has been linked to increased antimicrobial potency.
  • Thioether Linkages : The thioether group contributes to enhanced interactions with biological targets.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that substituents at the fourth position significantly affected antimicrobial activity against Pseudomonas aeruginosa. The best-performing derivative had a phenyl group at this position.
  • Case Study on Anticancer Activity : In vitro studies showed that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity against breast cancer cells.

Q & A

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology : Murine models (BALB/c mice) assess oral bioavailability (F = 45%) and plasma half-life (t1/2_{1/2} = 6.2 h). Toxicity screening includes liver enzyme assays (ALT/AST) and histopathology after 28-day dosing (50 mg/kg/day) .

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